molecular formula C14H22N2 B1363473 1-(4-Phenylbutyl)piperazine CAS No. 97480-93-8

1-(4-Phenylbutyl)piperazine

Cat. No. B1363473
CAS RN: 97480-93-8
M. Wt: 218.34 g/mol
InChI Key: OHFQSNUBVNIZRV-UHFFFAOYSA-N
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Description

1-(4-Phenylbutyl)piperazine is an organic compound with the molecular formula C14H22N2 . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of piperazine derivatives, including 1-(4-Phenylbutyl)piperazine, has been a subject of research in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(4-Phenylbutyl)piperazine consists of a six-membered ring containing two nitrogen atoms . Further analysis of its molecular structure would require more specific data or computational modeling .


Physical And Chemical Properties Analysis

1-(4-Phenylbutyl)piperazine has a molecular weight of 218.34 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density would require additional data .

Scientific Research Applications

Proteomics Research

1-(4-Phenylbutyl)piperazine is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound is used as a specialty product for proteomics research applications due to its ability to interact with protein structures and influence their behavior in biological systems .

Medicinal Chemistry

In medicinal chemistry, 1-(4-Phenylbutyl)piperazine is a valuable scaffold for drug discovery. Piperazine derivatives are prevalent in pharmacological agents with properties such as anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant effects. The compound’s structure allows for hydrogen bond formation, which is crucial for the interaction with biological receptors .

Drug Synthesis

The synthesis of drugs often involves the functionalization of piperazine rings. 1-(4-Phenylbutyl)piperazine serves as a key intermediate in the synthesis of various drugs. Advances in C–H functionalization have expanded the utility of piperazine derivatives in creating more diverse and potent pharmaceuticals .

Pharmacokinetics

Pharmacokinetics, which deals with the movement of drugs within the body, benefits from the use of 1-(4-Phenylbutyl)piperazine. Its nitrogen heterocycle improves water solubility and bioavailability, making it an important component in the design of new drugs .

Heterocyclic Chemistry

In heterocyclic chemistry, 1-(4-Phenylbutyl)piperazine is used to explore the synthesis of six-membered ring structures. The presence of nitrogen atoms in the piperazine ring offers unique opportunities for adjusting the 3D geometry of synthesized compounds .

Photoredox Catalysis

Photoredox catalysis, which involves the use of light to activate a chemical reaction, utilizes piperazine derivatives like 1-(4-Phenylbutyl)piperazine. This compound can participate in reactions that form new chemical bonds through photochemical processes .

Blockbuster Drug Components

1-(4-Phenylbutyl)piperazine is structurally related to piperazine, which is a component of several blockbuster drugs. Its structural features make it a candidate for inclusion in the development of new drugs with high market potential .

Synthetic Methodology Development

The compound is also involved in the development of new synthetic methodologies. For example, it can be used in cyclization reactions to create complex molecular architectures, which are essential in the development of new therapeutic agents .

Future Directions

The future directions for research on 1-(4-Phenylbutyl)piperazine and related compounds could involve further exploration of their synthesis methods, investigation of their molecular structures, and examination of their mechanisms of action. Additionally, their physical and chemical properties could be analyzed in more detail, and their safety and hazards could be evaluated more comprehensively .

properties

IUPAC Name

1-(4-phenylbutyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-6-14(7-3-1)8-4-5-11-16-12-9-15-10-13-16/h1-3,6-7,15H,4-5,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFQSNUBVNIZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371857
Record name 1-(4-phenylbutyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97480-93-8
Record name 1-(4-phenylbutyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 97480-93-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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